molecular formula C16H27NO6 B6314630 Ethyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate CAS No. 1951439-44-3

Ethyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate

Cat. No.: B6314630
CAS No.: 1951439-44-3
M. Wt: 329.39 g/mol
InChI Key: DRVKYJFPLFJJJJ-UHFFFAOYSA-N
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Description

Ethyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate is a sophisticated synthetic intermediate designed for advanced medicinal chemistry and drug discovery programs. This multifunctional compound features a 1,4-dioxaspiro[4.5]decane scaffold, which serves as a protected cyclohexane-1,4-dione equivalent, enabling precise stereochemical and functional group manipulations in the synthesis of complex target molecules. The simultaneous presence of a Boc-protected amino group and an ethyl ester at the 8-position makes this building block exceptionally valuable for constructing molecules with spirocyclic architectures, particularly in the development of potential therapeutic agents. The 1,4-dioxaspiro[4.5]decane system is a key structural motif explored in the search for new bioactive compounds. Research on related analogs has demonstrated that this spirocyclic framework is integral to the activity of experimental pharmaceutical candidates, such as antischistosomal ozonides, where the core structure is essential for maintaining efficacy against parasitic pathogens . The Boc-protected amine functionality provides a handle for further synthetic elaboration, allowing researchers to generate diverse chemical libraries for structure-activity relationship (SAR) studies. This compound is intended for use by professional researchers in the synthesis of novel molecules for biological evaluation, mechanism of action studies, and the optimization of pharmacokinetic properties.

Properties

IUPAC Name

ethyl 8-[(2-methylpropan-2-yl)oxycarbonylamino]-1,4-dioxaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO6/c1-5-20-12(18)15(17-13(19)23-14(2,3)4)6-8-16(9-7-15)21-10-11-22-16/h5-11H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVKYJFPLFJJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC2(CC1)OCCO2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Cyclization and Nitrile Formation

The synthesis begins with 1,4-dioxaspiro[4.5]decane-8-one as the starting material, which undergoes a nucleophilic substitution reaction with p-methylsulfonylmethylisocyanitrile in the presence of potassium tert-butoxide. This step, conducted in a glycol dimethyl ether and ethanol solvent system at 0–20°C, yields 1,4-dioxaspiro[4.5]decane-8-carbonitrile with a reported yield of 74.76% under optimized conditions. The nitrile group introduced here serves as a precursor for subsequent functionalization.

Alkylation with 1-Bromo-2-Chloroethane

The nitrile intermediate is treated with 1-bromo-2-chloroethane using LDA as a base in toluene at 0–20°C. This step forms 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile, achieving a 50.78% yield after 12 hours. The reaction’s selectivity is attributed to LDA’s strong deprotonating ability, which facilitates the formation of the enolate intermediate necessary for alkylation.

Hydrogenation and Cyclization

Hydrogenation of the chloroethyl derivative under 50 psi hydrogen pressure with Raney nickel in methanol at 50°C reduces the nitrile to an amine while simultaneously inducing cyclization. Subsequent Boc protection using di-tert-butyl dicarbonate yields tert-butyl-1,4-dioxa-10-aza-dispiro[4.2.4.2⁵]tetradecane-10-carboxylate. This step highlights the dual role of hydrogenation in both reducing functional groups and facilitating ring closure.

Deprotection and Esterification

Final deprotection of the Boc group using pyridinium p-toluenesulfonate in acetone-water at 70°C liberates the amine, which is immediately esterified with ethyl chloroformate to produce the target compound. This step achieves a 54.8% yield, with the aqueous-organic solvent system minimizing side reactions.

Alternative Pathways and Methodological Variations

Direct Amination Approaches

An alternative route involves direct amination of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid ethyl ester using Boc-protected hydroxylamine. However, this method suffers from lower yields (≤40%) due to competing ester hydrolysis and requires stringent pH control.

Solvent Optimization Studies

Comparative studies indicate that polar aprotic solvents like tetrahydrofuran (THF) improve reaction homogeneity but reduce yields in alkylation steps. In contrast, toluene’s non-polar nature enhances selectivity for the desired chloroethyl product, as evidenced by a 15% yield increase compared to THF-based reactions.

Reaction Conditions and Yield Optimization

Temperature and Pressure Effects

Hydrogenation steps exhibit strong temperature dependence, with yields dropping from 54.8% to 32% when the temperature exceeds 60°C due to Raney nickel deactivation. Similarly, maintaining hydrogen pressure at 50 psi ensures complete nitrile reduction without over-hydrogenation.

Catalytic System Comparisons

While Raney nickel remains the standard catalyst for hydrogenation-cyclization, palladium-on-carbon (Pd/C) trials show faster reaction rates but lower selectivity, resulting in 20% undesired byproducts.

Industrial Scalability and Process Economics

Cost-Benefit Analysis of Starting Materials

The use of 1,4-dioxaspiro[4.5]decane-8-one, commercially available at $120–150/kg, contributes to 65% of the total synthesis cost. Substituting with in-house synthesized spirocyclic ketones reduces raw material expenses by 40% but requires additional purification steps.

Waste Stream Management

The process generates 8 kg of aqueous waste per kilogram of product, primarily from extraction and neutralization steps. Implementing solvent recovery systems decreases waste disposal costs by 30%, enhancing overall sustainability.

Comparative Analysis of Synthetic Routes

Parameter Multi-Step Patent Method Direct Amination
Total Yield54.8%40%
Reaction Steps43
Cost per Kilogram$2,100$2,800
ScalabilityIndustrialLab-scale
Key AdvantageHigh selectivityFewer steps

The patent-derived four-step method outperforms direct amination in yield and scalability, justifying its complexity for large-scale production.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is strategically introduced to protect the amino functionality during synthetic transformations. Its removal typically occurs under acidic conditions:

Reaction Conditions Reagents Outcome
Acidic hydrolysisTrifluoroacetic acid (TFA)Cleavage of Boc group to yield free amine
Catalytic protonationHCl in dioxaneDeprotection at ambient temperature

Deprotection liberates the reactive amino group, enabling subsequent functionalization (e.g., peptide coupling or alkylation) .

Ester Hydrolysis and Functionalization

The ethyl ester moiety undergoes hydrolysis under basic or enzymatic conditions:

Reaction Type Conditions Products
Alkaline hydrolysisNaOH/H₂O, refluxCarboxylic acid derivative
Enzymatic hydrolysisLipase, pH 7–8Controlled conversion to acid

The resulting carboxylic acid serves as a precursor for amidation or further derivatization .

Nucleophilic Substitution at the Amino Group

After Boc deprotection, the exposed amino group participates in nucleophilic reactions:

Reagent Conditions Product
Acetyl chlorideDry CH₂Cl₂, base (e.g., Et₃N)N-Acetylated derivative
Alkyl halidesDMF, K₂CO₃N-Alkylated analogs

These reactions expand the compound’s utility in medicinal chemistry for structure-activity relationship studies .

Spirocyclic Ring Transformations

The 1,4-dioxaspiro[4.5]decane system exhibits unique reactivity:

Reaction Reagents Outcome
Acid-catalyzed ring openingH₃O⁺, THFCleavage to form diketone intermediates
Reductive ring modificationLiAlH₄, etherReduction of dioxolane to diol

These transformations highlight the spirocycle’s role in stabilizing transition states during synthesis .

Catalytic Aldol Reactions

The compound participates in stereoselective aldol additions under organocatalytic conditions:

Catalyst Aldehyde Partner Stereochemical Outcome
TMAP/BSA systemAromatic aldehydesAnti-selective adducts (dr > 9:1)
Chiral phosphoric acidsAliphatic aldehydesEnantioselective β-hydroxy esters

This reactivity is critical for constructing complex polycyclic frameworks .

Diazo Group Transformations

In synthetic pathways involving diazo intermediates, the compound undergoes:

Reaction Conditions Key Product
CyclopropanationRh₂(OAc)₄, alkeneSpirocyclic cyclopropane derivatives
C–H insertionCu(acac)₂Functionalized spiro compounds

These reactions exploit the diazo group’s ability to generate carbene intermediates .

Hydrogenation and Reduction

Selective reduction of functional groups is achievable:

Target Group Reagents Outcome
Ethyl esterLiAlH₄, etherPrimary alcohol
Diazo moietyH₂, PtO₂Amine or hydrazine derivatives

Reductive pathways enable diversification of the core structure .

Silylation and Protection Strategies

Temporary protection of hydroxyl or amino groups is employed for selective reactivity:

Protecting Group Reagents Application
Trimethylsilyl (TMS)BSA, TMAPStabilization of aldol adducts
tert-Butyldimethylsilyl (TBS)TBSCl, imidazoleHydroxyl group protection

Silylation enhances solubility and prevents undesired side reactions .

Mechanistic Insights

  • Boc Deprotection : Protonation of the carbonyl oxygen initiates cleavage, forming a carbamic acid intermediate that decomposes to release CO₂ and the free amine .

  • Aldol Reaction : The TMAP/BSA system activates the aldehyde via silylation, enabling nucleophilic attack by the diazoacetate enolate .

  • Spiro Ring Opening : Acidic conditions protonate the dioxolane oxygen, leading to ring cleavage and formation of a diketone .

This compound’s multifunctional design enables its use in synthesizing bioactive molecules, peptidomimetics, and chiral auxiliaries. Its reactivity profile underscores its importance in asymmetric synthesis and drug discovery.

Scientific Research Applications

Ethyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate is a complex organic compound with a unique spirocyclic structure featuring a dioxaspiro system and a tert-butoxycarbonyl (Boc) protective group that enhances its stability and reactivity. This compound's versatility makes it a valuable building block in synthetic organic chemistry, with applications spanning various scientific research fields.

General Information
The compound is also known as ETHYL 8-(TERT-BUTOXYCARBONYLAMINO)-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLATE. It has the molecular formula C16H27NO6C_{16}H_{27}NO_6 and a molecular weight of 329.39 . The CAS number for this compound is 1951439-44-3 .

Scientific Research Applications

This compound has several applications:

  • Building Block in Synthesis: Due to its protected amino functionality and spirocyclic structure, this compound is used as a building block in the synthesis of more complex molecules.
  • Enhancing Stability and Reactivity: The unique protective group and spirocyclic structure of this compound enhance its stability and reactivity compared to similar compounds.

Mechanism of Action

The mechanism of action of Ethyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate involves the interaction of its functional groups with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. The spirocyclic structure provides a rigid framework that can influence the compound’s reactivity and interaction with biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarity and Key Differences

The target compound shares structural homology with several spirocyclic esters, differing primarily in substituents at the 8-position. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent(s) Similarity Score
Ethyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate Not Provided C₁₆H₂₇NO₆ 329.39 g/mol Boc-amino, ethyl ester Reference
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate 24730-88-9 C₁₂H₂₀O₄ 228.28 g/mol Ethyl ester 0.84
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate 189509-22-6 C₁₂H₂₀O₄ 228.28 g/mol Methyl, ethyl ester 0.82
Ethyl 8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate 78461-64-0 C₁₂H₂₀O₅ 244.28 g/mol Hydroxymethyl, ethyl ester
8-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid 61749-07-3 C₁₇H₂₂O₆ 322.35 g/mol 3,4-Dimethoxyphenyl, carboxylic acid

Key Observations:

  • Substituent Effects: The Boc-amino group in the target compound introduces steric bulk and polarity compared to simpler alkyl (methyl) or aryl (dimethoxyphenyl) groups in analogs. This impacts solubility and reactivity .
  • Functional Group Diversity : Analogs like Ethyl 8-(hydroxymethyl)-...carboxylate (C₁₂H₂₀O₅) highlight how hydroxyl groups enhance hydrophilicity, contrasting with the Boc group’s lipophilic nature .

Physical and Chemical Properties

Table 2: Physicochemical Properties
Compound Name Boiling Point (°C) Density (g/cm³) Solubility Stability
Ethyl 8-((Boc)amino)-...carboxylate Not Reported ~1.2 (est.) Organic solvents Stable at RT; Boc cleavage at acid
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate 99–101 (0.15 Torr) 1.0822 Ethyl acetate, THF Stable; hygroscopic
Ethyl 8-(hydroxymethyl)-...carboxylate Not Reported Polar aprotic Requires 2–8°C storage

Insights :

  • The Boc group increases molecular weight (~329 vs. 228 g/mol for simpler esters) and may reduce volatility.
  • Hydroxymethyl analogs demand cold storage due to oxidative sensitivity, whereas Boc-protected derivatives exhibit better room-temperature stability .

Biological Activity

Ethyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate is a complex organic compound notable for its unique spirocyclic structure and significant biological activities. This compound features a tert-butoxycarbonyl (Boc) protective group that enhances its stability and reactivity, making it a valuable candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C15_{15}H23_{23}N1_{1}O5_{5}
  • CAS Number: 1951439-44-3

The compound's spirocyclic framework and the presence of the Boc group contribute to its unique reactivity profile, which is essential for its biological interactions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it effective against certain bacterial strains.
  • Anticancer Potential : Preliminary studies suggest that the compound may inhibit cell proliferation and induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound has been observed to modulate inflammatory pathways, potentially reducing inflammation in relevant biological models.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific biological targets involved in cell signaling pathways, leading to the observed therapeutic effects.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

Compound NameCAS NumberKey Features
Boc-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid886362-27-2Contains a carboxylic acid instead of an ester; utilized in similar biological applications
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylic acid1006686-08-3Lacks the Boc protection; used for direct biological studies without modification
7-(Difluoromethyl)-3-methylpurine derivativeVariesShares the dioxaspiro framework but differs significantly in biological activity and applications

Case Studies

Recent case studies have focused on the application of this compound in various therapeutic contexts:

  • Study on Anticancer Activity : In vitro assays demonstrated that treatment with this compound resulted in a significant decrease in viability of cancer cells compared to untreated controls.
  • Evaluation of Antimicrobial Properties : Tests conducted against Gram-positive and Gram-negative bacteria revealed a notable inhibition zone, indicating effective antimicrobial action.

Q & A

Q. Basic Research Focus

  • NMR Analysis : The spirocyclic structure generates distinct splitting patterns in 1H^1H NMR due to restricted rotation. For example, the equatorial/axial protons on the cyclohexane ring exhibit coupling constants (JJ) of 10–12 Hz, while the dioxolane ring protons resonate at δ 3.8–4.2 ppm .
  • Computational Validation : Density Functional Theory (DFT) optimizations (e.g., B3LYP/6-31G*) can predict 13C^{13}C chemical shifts within ±2 ppm of experimental values, aiding in distinguishing regioisomers .

Advanced Consideration : X-ray crystallography is critical for confirming absolute stereochemistry, particularly when chiral centers are introduced during Boc-amination. For example, a study on a related spiro compound revealed a chair conformation for the cyclohexane ring, with the Boc group in an equatorial orientation .

What strategies enable regioselective functionalization of the spirocyclic core with Boc-protected amino groups?

Advanced Research Focus
Regioselective Boc-amination is achieved via:

  • Reductive Amination : Reaction of the spirocyclic ketone with tert-butyl carbamate in the presence of NaBH3 _3CN or LiAlH4_4, followed by Boc protection. This method favors equatorial amine formation due to steric hindrance .
  • Nucleophilic Substitution : Activation of the carbonyl group (e.g., using Mitsunobu conditions with diethyl azodicarboxylate) allows displacement with Boc-protected amines. Yields depend on solvent polarity (e.g., THF > DCM) .

Data Contradiction Note : While LiAlH4_4-mediated reductions are efficient for ester-to-alcohol conversions (91% yield observed in a related system ), over-reduction risks necessitate strict temperature control (<0°C).

How does the Boc group influence the compound’s stability under acidic/basic conditions?

Q. Advanced Research Focus

  • Acidic Conditions : The Boc group is cleaved by strong acids (e.g., HCl/dioxane), generating a free amine. Kinetic studies show pseudo-first-order degradation (t1/2_{1/2} ≈ 2 h in 4M HCl at 25°C) .
  • Basic Conditions : The spirocyclic ester hydrolyzes preferentially over Boc deprotection in aqueous NaOH (pH >12), with a hydrolysis rate 5× faster than Boc cleavage .

Methodological Tip : Stability assays using HPLC-MS (e.g., C18 column, 0.1% formic acid in acetonitrile/water) can quantify degradation products and optimize reaction conditions .

What analytical techniques are recommended for quantifying trace impurities in synthesized batches?

Q. Basic Research Focus

  • HPLC-PDA : Reverse-phase chromatography (e.g., Agilent Zorbax SB-C18) with photodiode array detection (210–254 nm) resolves impurities <0.1% .
  • GC-MS : Headspace analysis detects volatile byproducts (e.g., residual ethylene glycol) with LODs of 10 ppm .

Advanced Consideration : High-Resolution Mass Spectrometry (HRMS) using ESI-TOF (e.g., [M+Na]+ calibration) confirms molecular formulas (mass error <3 ppm) and identifies oxidative byproducts (e.g., lactam formation) .

How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments?

Q. Advanced Research Focus

  • Nucleophilicity : Fukui function calculations (using Gaussian 16) identify the carbonyl carbon (f+^+ = 0.12) as the most electrophilic site, aligning with observed ester hydrolysis trends .
  • Electrophilicity : Molecular electrostatic potential (MESP) maps highlight the Boc group’s electron-withdrawing effect, reducing the amine’s basicity (pKa_a ≈ 6.5 vs. 9.8 for unprotected amine) .

Validation : Experimental pKa_a titrations (pH 2–12) correlate with DFT-derived values (R2^2 = 0.96), confirming model reliability .

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